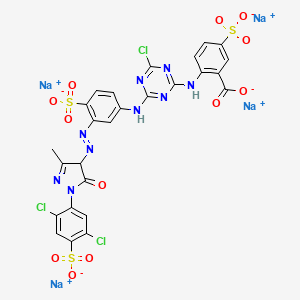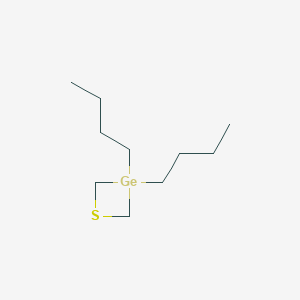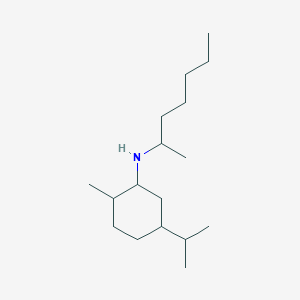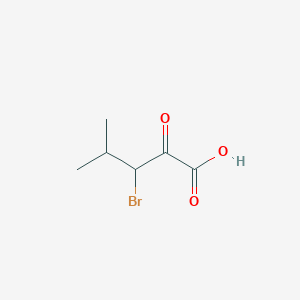
Tetrasodium 2-((4-chloro-6-((3-((1-(2,5-dichloro-4-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)-5-sulphonatobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrasodium 2-((4-chloro-6-((3-((1-(2,5-dichloro-4-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)-5-sulphonatobenzoate is a complex organic compound. It is often used in various industrial and scientific applications due to its unique chemical properties. This compound is characterized by its multiple sulfonate groups, which enhance its solubility in water, and its azo linkage, which imparts distinct coloration properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetrasodium 2-((4-chloro-6-((3-((1-(2,5-dichloro-4-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)-5-sulphonatobenzoate typically involves multiple steps:
Formation of the Azo Compound: The initial step involves the diazotization of 2,5-dichloroaniline followed by coupling with 4-sulfonatophenylhydrazine to form the azo compound.
Triazine Ring Formation: The azo compound is then reacted with cyanuric chloride under controlled conditions to form the triazine ring.
Sulfonation: The final step involves sulfonation to introduce the sulfonate groups, enhancing the compound’s solubility.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pH, and reactant concentrations to maximize efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo linkage, leading to the formation of various oxidation products.
Reduction: Reduction of the azo group can yield amines, which can further react to form different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.
Substitution Reagents: Amines, alcohols, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonated quinones, while reduction typically produces sulfonated amines.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a dye due to its vibrant color and stability. It is also employed in analytical chemistry for the detection and quantification of various analytes.
Biology
In biological research, the compound is used as a staining agent for visualizing cellular components under a microscope.
Medicine
Industry
Industrially, the compound is used in the production of dyes and pigments for textiles, plastics, and inks
作用機序
The compound exerts its effects primarily through its azo linkage and sulfonate groups. The azo linkage is responsible for the compound’s coloration properties, while the sulfonate groups enhance solubility and interaction with various substrates. The triazine ring provides stability and allows for further functionalization.
類似化合物との比較
Similar Compounds
- Tetrasodium 2-((4-chloro-6-((3-((1-(2,5-dichloro-4-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)-5-sulphonatobenzoate
- This compound
Uniqueness
The uniqueness of this compound lies in its combination of the azo linkage, triazine ring, and multiple sulfonate groups. This combination imparts unique properties such as high solubility, stability, and vibrant coloration, making it suitable for a wide range of applications.
特性
CAS番号 |
89923-42-2 |
|---|---|
分子式 |
C26H14Cl3N9Na4O12S3 |
分子量 |
939.0 g/mol |
IUPAC名 |
tetrasodium;2-[[4-chloro-6-[3-[[1-(2,5-dichloro-4-sulfonatophenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]-4-sulfonatoanilino]-1,3,5-triazin-2-yl]amino]-5-sulfonatobenzoate |
InChI |
InChI=1S/C26H18Cl3N9O12S3.4Na/c1-10-21(22(39)38(37-10)18-8-15(28)20(9-14(18)27)53(48,49)50)36-35-17-6-11(2-5-19(17)52(45,46)47)30-25-32-24(29)33-26(34-25)31-16-4-3-12(51(42,43)44)7-13(16)23(40)41;;;;/h2-9,21H,1H3,(H,40,41)(H,42,43,44)(H,45,46,47)(H,48,49,50)(H2,30,31,32,33,34);;;;/q;4*+1/p-4 |
InChIキー |
PBBABYGTFMOYLX-UHFFFAOYSA-J |
正規SMILES |
CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)NC3=NC(=NC(=N3)Cl)NC4=C(C=C(C=C4)S(=O)(=O)[O-])C(=O)[O-])S(=O)(=O)[O-])C5=CC(=C(C=C5Cl)S(=O)(=O)[O-])Cl.[Na+].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![3,4-Dibromo-1-[(dimethoxyphosphorothioyl)oxy]-1H-pyrazole](/img/structure/B14385266.png)
![3-{[(4-Methoxyphenyl)methyl]amino}-1-phenylpropan-1-one](/img/structure/B14385273.png)
![Trimethyl[3-(phenylsulfanyl)heptyl]silane](/img/structure/B14385286.png)
![7-(2-Hydroxypropan-2-yl)-6-methoxy-3-azabicyclo[4.2.0]octan-2-one](/img/structure/B14385287.png)

![1-(Difluoromethyl)bicyclo[2.2.2]oct-2-ene](/img/structure/B14385293.png)
![1-{2-[(3-Methylbutyl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B14385294.png)
